Increased Lipophilicity (LogP) of Lariciresinol-4,4'-dimethyl ether-9-acetate Compared to Unmodified and Partially Modified Analogs
Lariciresinol-4,4'-dimethyl ether-9-acetate exhibits a significantly higher calculated lipophilicity (LogP) than both lariciresinol and lariciresinol dimethyl ether [1][2][3]. This is a direct consequence of the complete methylation of phenolic hydroxyl groups and the addition of the acetyl ester, which reduces the compound's hydrogen bonding capacity and polar surface area. This property is a key differentiator for applications where enhanced passive membrane diffusion or altered chromatographic retention is desired.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.83 |
| Comparator Or Baseline | Lariciresinol: LogP ≈ 1.64-2.65; Lariciresinol dimethyl ether: LogP ≈ 2.8-3.18 |
| Quantified Difference | Target compound is +1.2 to +2.2 LogP units higher than lariciresinol, and +0.65 to +1.0 LogP units higher than lariciresinol dimethyl ether. |
| Conditions | Calculated values using standard algorithms (ALOGPS, ChemAxon) as reported in authoritative chemical databases. |
Why This Matters
Higher LogP predicts enhanced ability to cross biological membranes via passive diffusion, making this compound a preferred choice for cell-based assays requiring intracellular target engagement or for studies on lipophilic metabolite profiles.
- [1] chem960.com. Physicochemical properties for CAS 73354-15-1. Retrieved April 22, 2026. View Source
- [2] plantaedb.com / chemsrc.com. LogP data for Lariciresinol. Retrieved April 22, 2026. View Source
- [3] plantaedb.com / chemsrc.com. LogP data for Lariciresinol dimethyl ether. Retrieved April 22, 2026. View Source
